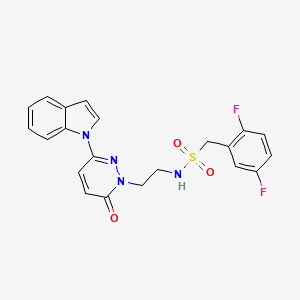

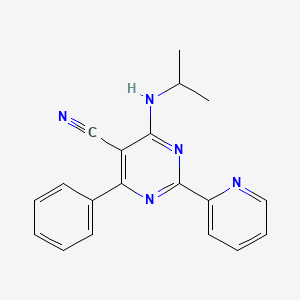

![molecular formula C18H27N3OS B2638060 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392244-12-1](/img/structure/B2638060.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide” is a compound that contains an adamantyl group. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique and contributes to their high reactivity. This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. They are more lipophilic than their des-adamantyl analogues .Aplicaciones Científicas De Investigación

Crystallographic Insights and Noncovalent Interactions

El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives, analyzing their crystal structures and noncovalent interactions through quantum theory and Hirshfeld surface analysis. This study highlighted the significant role of N–H⋯N hydrogen bonds and H–H bonding in the stabilization of these crystal structures, suggesting applications in material science and molecular design (El-Emam et al., 2020).

Antimicrobial and Anti-Inflammatory Applications

Kadi et al. (2010) investigated the synthesis of 1-adamantyl-1,3,4-thiadiazole derivatives for their in vitro antimicrobial activities against various bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, their in vivo anti-inflammatory activities were determined, demonstrating the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Anti-Tuberculosis Activity

Anusha et al. (2015) presented a 'green' synthesis approach for adamantyl-imidazolo-thiadiazoles with notable anti-tuberculosis activity, targeting the Mycobacterium tuberculosis H37Rv strain. These findings open up new avenues for TB drug development, focusing on compounds with a lower environmental impact (Anusha et al., 2015).

Antiviral Activity Evaluation

Kritsanida et al. (2002) synthesized and tested novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives containing the adamantyl moiety for antiviral effects. Although no antiviral effects were noted at subtoxic concentrations, this study contributes to the exploration of adamantane derivatives in virology (Kritsanida et al., 2002).

Mecanismo De Acción

Adamantane Derivatives

Adamantane is a type of diamondoid and forms the core of this compound. Adamantane derivatives are known for their diverse applications in the medical, agricultural, and material science fields . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. Thiadiazole derivatives have been known for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-3-14(4-2)15(22)19-17-21-20-16(23-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,3-10H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHYDGBWKUDUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

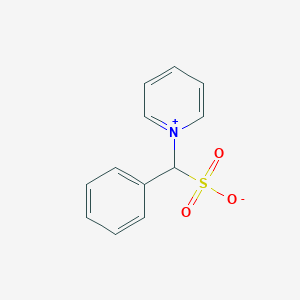

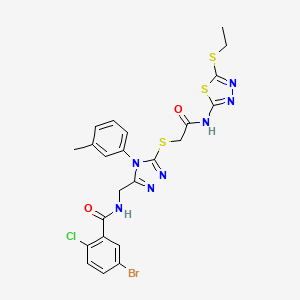

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

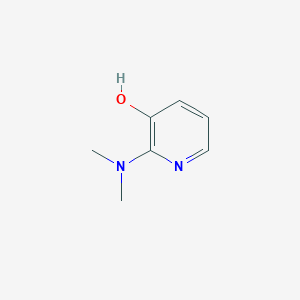

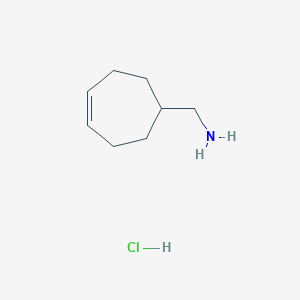

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

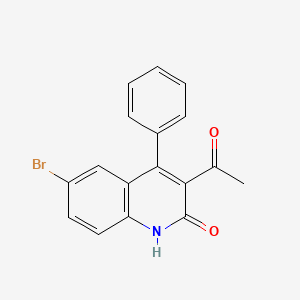

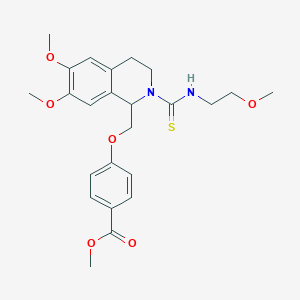

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)glycinate](/img/structure/B2638000.png)